3-(Furan-2-ylmethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-ylmethoxy)azetidine is a heterocyclic compound that features a four-membered azetidine ring with a furan-2-ylmethoxy substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the furan ring adds further complexity and potential for diverse chemical interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amino alcohols, which can be activated using various reagents to form the azetidine ring . For instance, the use of potassium carbonate (K2CO3) as a base in a solvent system of acetonitrile and methanol (9:1 ratio) at 60°C for 3 hours has been reported to yield N-sulfonylazetidine .
Industrial Production Methods
Industrial production methods for azetidines, including 3-(Furan-2-ylmethoxy)azetidine, often involve scalable cyclization reactions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-ylmethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The azetidine ring can be reduced to form more stable nitrogen-containing compounds.
Substitution: The furan-2-ylmethoxy group can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the azetidine ring can produce more stable amine compounds .
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-ylmethoxy)azetidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Furan-2-ylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and the furan ring’s aromaticity contribute to its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing rings that are more stable but less reactive than azetidines.
2-Azetidinones: These are four-membered rings with a carbonyl group, known for their use in β-lactam antibiotics.
Uniqueness
3-(Furan-2-ylmethoxy)azetidine is unique due to the combination of the azetidine ring and the furan-2-ylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H11NO2 |
---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
3-(furan-2-ylmethoxy)azetidine |
InChI |
InChI=1S/C8H11NO2/c1-2-7(10-3-1)6-11-8-4-9-5-8/h1-3,8-9H,4-6H2 |
InChI-Schlüssel |
WVHUJMXPKOCLDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.